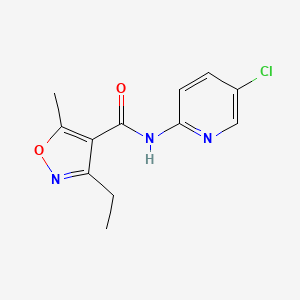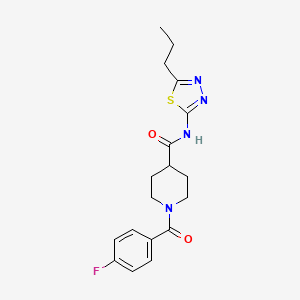
N-(5-octyl-1,3,4-thiadiazol-2-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-octyl-1,3,4-thiadiazol-2-yl)pentanamide, also known as OTAVA-BB 1209213, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(5-octyl-1,3,4-thiadiazol-2-yl)pentanamide is not fully understood. However, it has been hypothesized that it may work by inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been suggested that it may work by inhibiting angiogenesis, which is the process by which new blood vessels are formed.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to inhibit angiogenesis and reduce tumor growth in animal models. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-octyl-1,3,4-thiadiazol-2-yl)pentanamide is that it has been found to have low toxicity in animal models. This makes it a promising candidate for further study as a potential drug. However, one of the limitations of studying this compound is that its mechanism of action is not fully understood. Further research is needed to fully elucidate its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the study of N-(5-octyl-1,3,4-thiadiazol-2-yl)pentanamide. One area of interest is in the development of more potent analogs of this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the field of medicinal chemistry. It may also be studied for its potential applications in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of N-(5-octyl-1,3,4-thiadiazol-2-yl)pentanamide involves the reaction of 5-octyl-1,3,4-thiadiazole-2-carbonyl chloride with 1-pentanamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-(5-octyl-1,3,4-thiadiazol-2-yl)pentanamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. It has been found to exhibit activity against cancer cells and has been studied for its potential as an anticancer agent.
Propriétés
IUPAC Name |
N-(5-octyl-1,3,4-thiadiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3OS/c1-3-5-7-8-9-10-12-14-17-18-15(20-14)16-13(19)11-6-4-2/h3-12H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZPYWDLHLLKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NN=C(S1)NC(=O)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4875308.png)
![3-({[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4875337.png)
![4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B4875340.png)
![2,4-dichloro-6-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4875342.png)
![N-[3-(diethylamino)propyl]-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4875351.png)

![5-[(5-iodo-2-furyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4875359.png)
![2-[({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4875361.png)

![1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4875371.png)

![4-[({5-[(3-chlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4875381.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B4875391.png)
![dimethyl 5-{[(3-methyl-1-piperidinyl)acetyl]amino}isophthalate](/img/structure/B4875405.png)
